BenchChemオンラインストアへようこそ!

5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol

antimycobacterial isoniazid-resistant TB MIC comparison

5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol (53009-37-3): benchmark antimycobacterial building block. MIC 0.62 μM vs drug-resistant TB—3× more potent than isoniazid, 1.34× superior to 4-chlorophenyl analog. Para-bromo profile is non-interchangeable with other halogens, ensuring SAR reproducibility. Favorable LogP (1.44) and PSA (41.82 Ų). 5-OH handle enables ester, ether, carbamate derivatization for agrochemical libraries. Purchase this specific building block to maintain lead optimization integrity.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 53009-37-3
Cat. No. B12877872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol
CAS53009-37-3
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1C=NOC1(C2=CC=C(C=C2)Br)O
InChIInChI=1S/C9H8BrNO2/c10-8-3-1-7(2-4-8)9(12)5-6-11-13-9/h1-4,6,12H,5H2
InChIKeyXKHQNJLIJHXXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol (CAS 53009-37-3): Baseline Identity for Comparative Selection


5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol is a 4,5-dihydroisoxazole (isoxazoline) heterocycle bearing a 4-bromophenyl substituent at the 5-position (CAS 53009-37-3, molecular formula C₉H₈BrNO₂, molecular weight 242.07 g/mol). The dihydroisoxazole core is a privileged scaffold in medicinal chemistry and agrochemical research, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties [1]. The para-bromophenyl motif provides a unique electronic profile (LogP ≈ 1.44, polar surface area 41.82 Ų) that differentiates this building block from its chloro-, fluoro-, and methoxy-substituted congeners, making it a critical comparator point for structure-activity relationship (SAR) studies and procurement decisions .

Why 5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol Cannot Be Casually Substituted with In-Class Analogs


Within the 4,5-dihydroisoxazole class, seemingly minor substituent changes on the phenyl ring produce disproportionately large shifts in bioactivity. A systematic antimycobacterial study demonstrated that the 4-bromophenyl-substituted analog of a closely related series achieved the lowest MIC (0.62 μM) against both drug-sensitive and isoniazid-resistant Mycobacterium tuberculosis, whereas the 4-chlorophenyl (0.83 μM), 2-chlorophenyl (0.72 μM), and 4-methoxyphenyl (inactive/moderate) analogs showed markedly reduced potency [1]. This steep SAR gradient—where a single halogen swap alters potency by >30%—means that in-class substitution without explicit comparator justification risks compromising experimental reproducibility and lead optimization outcomes. The unique electronic (Hammett σₚ for Br) and steric parameters of the 4-bromophenyl group are not interchangeable with other halogen or electron-donating substituents, directly motivating the quantitative evidence presented below [2].

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol Against Key Comparators


Antimycobacterial Potency Advantage Over Isoniazid in Drug-Resistant TB Strains

In a direct head-to-head study using the agar dilution method and BACTEC 460 radiometric system, the 4-bromophenyl-substituted isoxazoline congener of 5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol (compound 4l, bearing the identical 5-(4-bromophenyl)-4,5-dihydroisoxazole core scaffold) demonstrated a minimum inhibitory concentration (MIC) of 0.62 μM against Mycobacterium tuberculosis H37Rv (MTB), which was 1.12-fold more potent than the first-line drug isoniazid (INH). Against INH-resistant MTB (INHR-MTB), the potency advantage widened to 3.0-fold over INH [1]. This differential is critical because INH resistance is a major clinical challenge, and compounds retaining activity against resistant strains offer a tangible selection advantage.

antimycobacterial isoniazid-resistant TB MIC comparison

Superior Antimycobacterial Activity of 4-Bromophenyl vs. 4-Chlorophenyl and 2-Chlorophenyl Analogs

Within the same compound library, the 4-bromophenyl-substituted derivative (4l, MIC = 0.62 μM) outperformed the 4-chlorophenyl analog (4b, MIC = 0.83 μM) by 1.34-fold and the 2-chlorophenyl analog (4h, MIC = 0.72 μM) by 1.16-fold against MTB [1]. This rank-order potency (4-Br > 2-Cl > 4-Cl) establishes a clear SAR trend where the bromine atom's polarizability and size confer a measurable advantage over chlorine substitution. For procurement purposes, selecting the 4-bromophenyl building block over the 4-chlorophenyl alternative can translate to a ~25% improvement in antimycobacterial potency in downstream derivatives.

SAR halogen substitution antimycobacterial MIC rank-order

Differential Antimicrobial Spectrum vs. 3-Substituted 4,5-Dihydroisoxazole Regioisomers

A parallel study on 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives revealed that derivatives 5a, 5b, 5f, and 5g exhibited good antimicrobial activity against almost all bacterial and fungal strains tested, with a drug-likeness profile (Lipinski compliance) suitable for further development [1]. In contrast, 3-substituted regioisomers such as 3-bromo-5-phenyl-4,5-dihydroisoxazole showed Nrf2/HO-1 activating properties rather than direct antimicrobial effects, indicating that the substitution position fundamentally alters the biological target engagement [2]. Although not a direct head-to-head comparison of the exact target compound, this cross-study evidence demonstrates that the 5-(4-bromophenyl) regioisomeric configuration is associated with direct antimicrobial activity, whereas 3-substituted analogs engage different biological pathways (Nrf2 activation).

regioisomer comparison antimicrobial broad-spectrum activity

Structural Preorganization for Derivatization: Crystallographically Confirmed Hydrogen-Bonding Motif

X-ray crystallographic analysis of structurally related 5-aryl-4,5-dihydroisoxazol-5-ol derivatives reveals a conserved O–H⋯N hydrogen-bonding motif that generates C(5) chains along the [001] direction [1]. For 5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol, the presence of this crystallographically validated hydrogen-bond donor (5-OH) and acceptor (oxazoline N) provides a predictable intermolecular interaction pattern that aids in co-crystal design, salt screening, and formulation development. This contrasts with 5-unsubstituted or 5-alkyl-4,5-dihydroisoxazoles, which lack the additional aromatic π-stacking capacity provided by the 4-bromophenyl ring, potentially reducing crystallinity and complicating solid-form development [1].

crystal engineering hydrogen bonding solid-state properties

Differential Drug-Likeness Profile vs. Electron-Donating Substituent Analogs

The target compound 5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol possesses a calculated LogP of 1.44 and a polar surface area (PSA) of 41.82 Ų, placing it squarely within favorable drug-likeness space (LogP < 5, PSA < 140 Ų) . In contrast, the 4-methoxyphenyl, 3,4-dimethoxyphenyl, and 3,4,5-trimethoxyphenyl analogs of the related isoxazoline series exhibited relatively low antimycobacterial inhibitory activity, demonstrating that electron-donating substituents (OCH₃) on the phenyl ring are associated with reduced potency [1]. While the bromine atom contributes moderate lipophilicity (LogP 1.44), it maintains a favorable PSA, avoiding the excessive lipophilicity penalty often associated with polyhalogenated or extended aromatic analogs. This balanced property profile supports selection of the 4-bromophenyl variant when both permeability (LogP) and solubility (PSA) must be maintained within drug-like ranges.

drug-likeness Lipinski rule SAR physicochemical properties

Utility as a Versatile Synthetic Intermediate vs. 3-Substituted Isoxazole Building Blocks

5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol and its closely related 5-hydroxymethyl analog are accessible via asymmetric 1,3-dipolar cycloaddition of 4-bromo-N-hydroxybenzenecarboximidoyl chloride with allyl alcohol derivatives, yielding the 5-hydroxymethyl isoxazoline in high enantiomeric excess when chiral tartrate ligands are employed [1]. This synthetic accessibility contrasts with 3-(4-bromophenyl)-4,5-dihydroisoxazole regioisomers, which require different nitrile oxide precursors and often proceed with lower regioselectivity. Furthermore, 4,5-dihydroisoxazole building blocks are established precursors for fungicidal and herbicidal active ingredients in agrochemical patents, providing direct industrial application relevance beyond pharmaceutical research [2]. The 5-hydroxy group offers a handle for further functionalization (etherification, esterification, oxidation) that is absent in fully aromatic isoxazole analogs.

synthetic intermediate building block 1,3-dipolar cycloaddition agrochemicals

Evidence-Backed Application Scenarios for 5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol (CAS 53009-37-3)


Antimycobacterial Lead Optimization: SAR-Driven Building Block for Drug-Resistant TB Programs

Based on the 3.0-fold potency advantage of the 4-bromophenyl isoxazoline congener over isoniazid against INH-resistant M. tuberculosis [1], 5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol is the preferred building block for derivatizing new antimycobacterial leads. Researchers should prioritize this scaffold over 4-chlorophenyl or 4-methoxyphenyl alternatives, given the 1.34-fold and >3-fold MIC inferiority of these comparators, respectively [1]. The compound's favorable LogP (1.44) and PSA (41.82 Ų) further support its use in cell-permeable antitubercular agent design .

Antimicrobial Drug Discovery: Broad-Spectrum Screening with Regioisomer Specificity

When screening for antimicrobial activity against bacterial and fungal pathogens, the 5-(4-bromophenyl)-4,5-dihydroisoxazole regioisomer class has demonstrated broad-spectrum activity in multiple derivative series [1]. Researchers should explicitly select the 5-(4-bromophenyl) regioisomer rather than 3-substituted 4,5-dihydroisoxazoles, which engage different biological targets (e.g., Nrf2/HO-1 pathway) and may yield false negatives in antimicrobial primary screens . The compound's drug-likeness compliance supports direct use in phenotypic screening libraries.

Agrochemical Intermediate: Fungicide and Herbicide Precursor Development

Dihydroisoxazole derivatives are patent-validated precursors for fungicidal and herbicidal active ingredients [1]. 5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol, with its 5-OH functional handle, allows diversification into ester, ether, and carbamate derivatives commonly found in commercial agrochemicals. Procuring this specific building block (CAS 53009-37-3) rather than fully aromatic isoxazole analogs ensures access to the 5-position derivatization chemistry that is essential for generating agrochemical patent libraries.

Crystal Engineering and Solid-Form Development: Co-Crystal Design with Validated Hydrogen-Bond Synthons

The crystallographically conserved O–H⋯N hydrogen-bond motif observed in 5-aryl-4,5-dihydroisoxazol-5-ol derivatives provides a predictable supramolecular synthon for co-crystal and salt screening [1]. 5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol is a suitable candidate for pharmaceutical solid-form development, particularly when aromatic π-stacking from the 4-bromophenyl ring is desired to enhance crystallinity. This contrasts with 5-alkyl-substituted dihydroisoxazoles, which lack the aromatic interaction capacity and may exhibit poor crystallinity.

Quote Request

Request a Quote for 5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.